molecular formula C22H20N4O4 B11004861 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylquinoline-4-carboxamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylquinoline-4-carboxamide

Cat. No.: B11004861
M. Wt: 404.4 g/mol
InChI Key: PCNWMQMNLYHTPI-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, an oxadiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylquinoline-4-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethoxyphenyl moiety.

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Final Coupling Step: The final step involves coupling the oxadiazole and quinoline intermediates through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the reduction of the oxadiazole ring or the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline or oxadiazole derivatives.

Scientific Research Applications

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylquinoline-4-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anticancer, antibacterial, antifungal, and anti-inflammatory properties.

    Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through the following pathways:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Modulation: The compound may act as an agonist or antagonist of specific receptors, modulating cellular signaling pathways and physiological responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting the normal structure and function of the genetic material, leading to cell cycle arrest or apoptosis.

Comparison with Similar Compounds

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylquinoline-4-carboxamide can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but lacks the oxadiazole and quinoline moieties, resulting in different chemical reactivity and biological activity.

    N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound has a similar dimethoxyphenyl group but differs in the presence of an acetamide linkage instead of the oxadiazole and quinoline rings.

    Quinoline Derivatives: Compounds with a quinoline core but different substituents may exhibit varying degrees of biological activity and chemical reactivity.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C22H20N4O4/c1-13-10-16(15-6-4-5-7-17(15)24-13)22(27)23-12-20-25-21(26-30-20)14-8-9-18(28-2)19(11-14)29-3/h4-11H,12H2,1-3H3,(H,23,27)

InChI Key

PCNWMQMNLYHTPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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